molecular formula C20H40O2 B1595537 Dodecyl octanoate CAS No. 20292-09-5

Dodecyl octanoate

Cat. No.: B1595537
CAS No.: 20292-09-5
M. Wt: 312.5 g/mol
InChI Key: OYQTUTLMOLEYNR-UHFFFAOYSA-N
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Description

Dodecyl octanoate, also known as octanoic acid dodecyl ester, is an ester compound with the molecular formula C20H40O2. It is formed by the esterification of octanoic acid (caprylic acid) and dodecanol (lauryl alcohol). This compound is known for its applications in various industries, including cosmetics, lubricants, and as a surfactant.

Mechanism of Action

Dodecyl octanoate, also known as octanoic acid, dodecyl ester, is a carboxylic ester . Its molecular formula is C20H40O2, and it has a molecular weight of 312.5304 . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Biochemical Pathways

This metabolism primarily occurs in astrocytes . .

Result of Action

It is known that medium-chain fatty acids like octanoic acid can promote gaba synthesis in neurons via elevated glutamine supply

Biochemical Analysis

Biochemical Properties

Dodecyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester into dodecanol and octanoic acid. This reaction is crucial for the metabolism of lipids and the production of energy in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, this compound has been shown to modulate lipogenesis, the process by which cells synthesize fatty acids . This compound can affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to lipases, facilitating the hydrolysis of the ester bond. Additionally, this compound can influence the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . By modulating the activity of PPARγ, this compound can alter the expression of lipogenic genes and affect lipid synthesis in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT-I), which plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation . This process is essential for the production of energy from lipids and the regulation of lipid levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments . The compound’s distribution within cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is crucial for its role in lipid metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl octanoate is typically synthesized through the esterification reaction between octanoic acid and dodecanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

C8H16O2+C12H26OC20H40O2+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_{12}\text{H}_{26}\text{O} \rightarrow \text{C}_{20}\text{H}_{40}\text{O}_2 + \text{H}_2\text{O} C8​H16​O2​+C12​H26​O→C20​H40​O2​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where octanoic acid and dodecanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of this compound. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and dodecanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield the corresponding alcohols, octanol and dodecanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products:

    Hydrolysis: Octanoic acid and dodecanol.

    Reduction: Octanol and dodecanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Dodecyl octanoate has various applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of lipid metabolism and enzyme activity, particularly lipases.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties.

Comparison with Similar Compounds

    Dodecyl acetate: An ester formed from acetic acid and dodecanol, used in fragrances and flavorings.

    Dodecyl laurate: An ester of lauric acid and dodecanol, used in cosmetics and personal care products.

    Dodecyl palmitate: An ester of palmitic acid and dodecanol, used as an emollient in skincare products.

Uniqueness: Dodecyl octanoate is unique due to its specific combination of octanoic acid and dodecanol, which imparts distinct physical and chemical properties. Its relatively low molecular weight compared to longer-chain esters makes it more volatile and easier to handle in various applications. Additionally, its balanced hydrophilic-lipophilic properties make it an effective surfactant and emulsifier.

Properties

IUPAC Name

dodecyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQTUTLMOLEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066592
Record name Octanoic acid, dodecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20292-09-5
Record name Dodecyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20292-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dodecyl octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, dodecyl ester
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Record name Octanoic acid, dodecyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl octanoate
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Record name DODECYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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